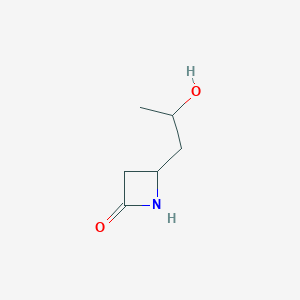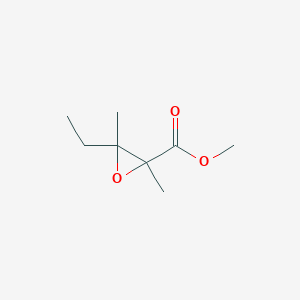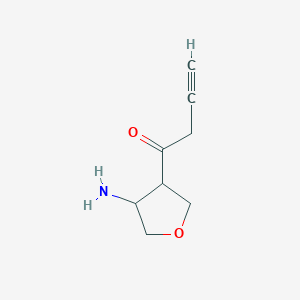![molecular formula C15H15N3O B13189822 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C15H15N3O It is a derivative of benzonitrile, featuring a pyridine ring and a methoxyethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 2-methoxyethylamine.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple 4-bromopyridine with a boronic acid derivative of benzonitrile.
Amination: The resulting intermediate is then subjected to nucleophilic substitution with 2-methoxyethylamine to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production would require efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are subject to ongoing research .
Comparación Con Compuestos Similares
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound shares a similar benzonitrile core but features additional pyridine rings.
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile Derivatives: Various derivatives with different substituents on the aromatic ring or amino group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C15H15N3O |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-(2-methoxyethylamino)-5-pyridin-4-ylbenzonitrile |
InChI |
InChI=1S/C15H15N3O/c1-19-9-8-18-15-3-2-13(10-14(15)11-16)12-4-6-17-7-5-12/h2-7,10,18H,8-9H2,1H3 |
Clave InChI |
BGCMBWPFMHCMAO-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=C(C=C(C=C1)C2=CC=NC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


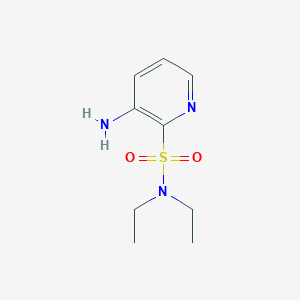
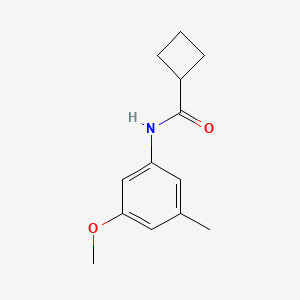



methanol](/img/structure/B13189756.png)


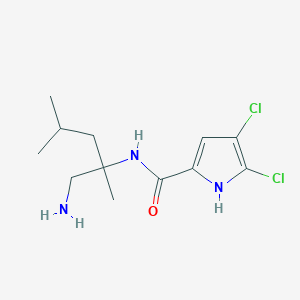

![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
